molecular formula C9H7NO5 B1582326 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone CAS No. 56136-84-6

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Cat. No. B1582326
Key on ui cas rn: 56136-84-6
M. Wt: 209.16 g/mol
InChI Key: BQONDGIXVHVIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399584B2

Procedure details

A solution of 50 g (0.305 mole) 3,4-methylenedioxy-acetophenone (Aldrich) in 200 mL glacial acetic acid was added dropwise over 30 minutes to 700 mL of cold (2-4° C.) 70% HNO3 with stirring (NOTE: the reaction will overheat without external cooling from an ice bath, which can be dangerous and lead to side products). At temperatures below 0° C., however, the reaction can be sluggish. A temperature of 3-5° C. seems to be optimal). The mixture was left stirring for another 60 minutes at 3-5° C., and then allowed to approach ambient temperature. Analysis by TLC (25% EtOAc in hexane) indicated complete conversion of the starting material within 1-2 hr. When the reaction was complete, the mixture was poured into ˜3 liters of crushed ice, and the resulting yellow solid was filtered off, washed with water and then suction-dried. Yield ˜53 g (84%), used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1)=[O:3].[N+:13]([O-])([OH:15])=[O:14].CCOC(C)=O>C(O)(=O)C.CCCCCC>[CH3:1][C:2]([C:4]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(C=C1)OCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
ice
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring (NOTE
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
without external cooling from an ice bath
CUSTOM
Type
CUSTOM
Details
At temperatures below 0° C., however, the reaction
CUSTOM
Type
CUSTOM
Details
A temperature of 3-5° C.
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
stirring for another 60 minutes at 3-5° C.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
to approach ambient temperature
CUSTOM
Type
CUSTOM
Details
within 1-2 hr
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the resulting yellow solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
Yield ˜53 g (84%), used without further purification

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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